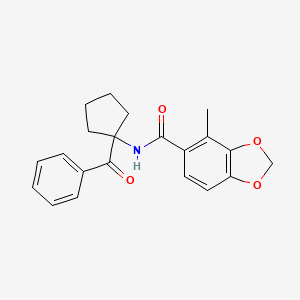

N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide

Description

N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide is a structurally complex organic compound characterized by its benzodioxole core, a cyclopentyl group substituted with a benzoyl moiety, and a carboxamide linkage. The benzodioxole moiety is known for enhancing metabolic stability and binding affinity in drug design, while the benzoylcyclopentyl group may influence lipophilicity and steric interactions with biological targets .

Properties

CAS No. |

644979-34-0 |

|---|---|

Molecular Formula |

C21H21NO4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1-benzoylcyclopentyl)-4-methyl-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C21H21NO4/c1-14-16(9-10-17-18(14)26-13-25-17)20(24)22-21(11-5-6-12-21)19(23)15-7-3-2-4-8-15/h2-4,7-10H,5-6,11-13H2,1H3,(H,22,24) |

InChI Key |

GEMLNXDRJIMVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OCO2)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzoylcyclopentyl Intermediate: The initial step involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base such as pyridine to form the benzoylcyclopentyl intermediate.

Introduction of the Benzodioxole Moiety: The benzoylcyclopentyl intermediate is then reacted with 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thio derivatives of the original compound

Scientific Research Applications

N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl and benzodioxole moieties play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several benzodioxole carboxamides and cyclopentane derivatives. Below is a detailed comparison:

Functional Group Impact on Properties

- Benzoylcyclopentyl vs.

- Methyl Substitution at Position 4 : The 4-methyl group on the benzodioxole ring may improve metabolic stability by sterically hindering oxidative degradation .

- Carboxamide Linkage : Common across all compounds, this group facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .

Research Findings and Pharmacological Profiles

Enzyme Inhibition and Anti-Inflammatory Activity

The target compound’s benzoyl group could enhance selectivity for COX-2 due to increased lipophilicity .

Anticancer Potential

Structural analogs with benzodioxole and carboxamide moieties, such as N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylcyclopentane-1-carboxamide, demonstrate cytotoxicity against cancer cell lines. The benzoylcyclopentyl group in the target compound may improve membrane permeability, enhancing tumor-targeting efficacy .

Insecticidal Activity

Bendiocarb, a carbamate insecticide, shares the benzodioxole core but lacks the carboxamide group. The target compound’s carboxamide linkage may reduce acute toxicity compared to carbamates while retaining insecticidal properties through alternative mechanisms .

Biological Activity

N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.

Research indicates that compounds within the benzodioxole class often exhibit antitumor , antimicrobial , and anti-inflammatory activities. Specifically, this compound has shown potential in inhibiting specific enzymes and pathways involved in cancer progression.

Antitumor Activity

Studies have demonstrated that this compound can inhibit the activity of Enhancer of Zeste Homolog 1 (EZH1) and EZH2 , which are key regulators in the development of various cancers. Inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells. For instance, one study reported that derivatives of benzodioxole significantly reduced tumor cell viability in vitro by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro tests revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound has a low toxicity profile in mammalian models. In tests involving mouse models, doses up to 2000 mg/kg did not result in significant adverse effects or structural damage to vital organs such as the liver and kidneys .

Case Study 1: Antitumor Efficacy

In a controlled study, researchers investigated the antitumor efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 30 µM across different cell lines. The compound was particularly effective against breast cancer cells, highlighting its potential for targeted cancer therapy .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that it possesses moderate antibacterial properties that could be further developed into therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H19N1O4 |

| Molecular Weight | 325.36 g/mol |

| Antitumor IC50 | 15 - 30 µM |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| Toxicity (Mouse Model) | No significant adverse effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.